AKB48 N-(4-hydroxypentyl) metabolite
Overview
Description
AKB48 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid and an expected phase 1 metabolite of AKB48, based on the known metabolism of similar compounds . It is structurally similar to other synthetic cannabinoids such as JWH 018 adamantyl carboxamide and STS-135 . This compound is primarily used for research and forensic applications .
Mechanism of Action
Target of Action
The primary targets of the AKB48 N-(4-hydroxypentyl) metabolite are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The this compound, like other synthetic cannabinoids, binds to the CB1 and CB2 receptors . This binding mimics the action of endogenous cannabinoids, leading to the activation of these receptors. The activation of CB1 receptors in the central nervous system can lead to psychoactive effects, while the activation of CB2 receptors is associated with anti-inflammatory effects.
Biochemical Pathways
It is known that the activation of cannabinoid receptors can influence the activity of various signaling pathways, including the adenylate cyclase-camp pathway, the map kinase pathway, and the pi3k/akt pathway .
Pharmacokinetics
The this compound is an expected phase 1 metabolite of AKB48, based on the known metabolism of similar compounds . The compound is metabolized by the cytochrome P450 enzyme CYP3A4 . The solubility of the compound in various solvents such as DMF, DMSO, and ethanol suggests that it may have good bioavailability .
Result of Action
The activation of cannabinoid receptors by the this compound can lead to a variety of effects at the molecular and cellular level. These effects can include changes in cell signaling, alterations in gene expression, and modulation of synaptic transmission .
Action Environment
The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For example, the presence of other substances that can inhibit or induce the activity of CYP3A4 can affect the metabolism and hence the action of the compound . Furthermore, the pH of the environment can influence the solubility and stability of the compound .
Biochemical Analysis
Biochemical Properties
AKB48 N-(4-hydroxypentyl) metabolite plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with enzymes. The primary enzyme involved in the oxidative metabolism of this compound is cytochrome P450 3A4 (CYP3A4) . This enzyme preferentially performs oxidation on the adamantyl moiety of the compound. The interaction between this compound and CYP3A4 is crucial for its metabolic processing, leading to the formation of various hydroxylated metabolites .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound exerts its effects by binding to cannabinoid receptors CB1 and CB2 , which are part of the endocannabinoid system . This binding leads to the modulation of intracellular signaling cascades, affecting processes such as neurotransmitter release, gene transcription, and metabolic pathways. The cellular effects of this compound can vary depending on the cell type and the specific receptor interactions involved .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cannabinoid receptors and subsequent activation of intracellular signaling pathways. Upon binding to CB1 and CB2 receptors , the compound triggers a series of events that include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) . These interactions result in changes in gene expression and cellular responses, contributing to the overall pharmacological effects of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts. The compound is relatively stable under controlled conditions, with a stability period of up to four years when stored at -20°C . Over time, the degradation of this compound can lead to the formation of various metabolites, which may have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of receptor binding and signal transduction .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit mild psychoactive effects, while higher doses can lead to more pronounced behavioral and physiological changes . Toxic or adverse effects at high doses include alterations in motor function, changes in body temperature, and potential neurotoxicity. These effects are dose-dependent and can provide insights into the safety and therapeutic potential of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The major phase I metabolic pathway includes mono-, di-, and trihydroxylation on the adamantyl moiety, as well as hydroxylation on the N-pentylindazole moiety . These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. The involvement of CYP3A4 in these pathways highlights the importance of this enzyme in the metabolism of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. The compound is likely to be distributed to different tissues based on its lipophilicity and affinity for cannabinoid receptors .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound is expected to localize to specific compartments or organelles based on its targeting signals and post-translational modifications . These localization patterns can affect the activity and function of this compound, particularly in terms of its interactions with cannabinoid receptors and other biomolecules within the cell .
Preparation Methods
The preparation of AKB48 N-(4-hydroxypentyl) metabolite involves synthetic routes that typically include the hydroxylation of the pentyl chain of AKB48. The specific reaction conditions and industrial production methods are not extensively documented in the available literature. it is known that the compound is synthesized as an analytical reference standard and is available in various formulations, such as solutions in methanol .
Chemical Reactions Analysis
AKB48 N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Substitution: The compound may undergo substitution reactions, particularly at the hydroxyl group on the pentyl chain.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include oxidized and reduced derivatives of the parent compound .
Scientific Research Applications
AKB48 N-(4-hydroxypentyl) metabolite is used extensively in scientific research, particularly in the fields of:
Comparison with Similar Compounds
AKB48 N-(4-hydroxypentyl) metabolite is structurally similar to other synthetic cannabinoids such as:
JWH 018 adamantyl carboxamide: Both compounds share a pentyl indazole structure.
STS-135: Another synthetic cannabinoid with structural similarities to AKB48.
5-fluoro this compound: A fluorinated analog of AKB48 that typically has increased affinity for cannabinoid receptors.
The uniqueness of this compound lies in its specific hydroxylation on the pentyl chain, which differentiates it from its parent compound and other analogs .
Properties
IUPAC Name |
N-(1-adamantyl)-1-(4-hydroxypentyl)indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-15(27)5-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-12-16-9-17(13-23)11-18(10-16)14-23/h2-3,6-7,15-18,27H,4-5,8-14H2,1H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQZNKCFFBCBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342411 | |
Record name | N-(4-Hydroxypentyl) apinaca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1843184-41-7 | |
Record name | N-(4-Hydroxypentyl) apinaca | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1843184417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Hydroxypentyl) apinaca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-HYDROXYPENTYL) APINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK7ZNR9WGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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